Molecular Structure and Conformational Analysis of 2-Methyl-2-(2-nitroethoxy)propane
Molecular Structure and Conformational Analysis of 2-Methyl-2-(2-nitroethoxy)propane
Executive Summary
2-Methyl-2-(2-nitroethoxy)propane (CAS: 77791-00-5), frequently referred to as tert-butyl 2-nitroethyl ether , represents a distinct structural motif in organic synthesis and medicinal chemistry. It combines a sterically demanding, hydrophobic tert-butyl anchor with a polar, chemically versatile 2-nitroethyl side chain.
This guide provides a comprehensive technical analysis of this molecule, focusing on its synthesis, electronic structure, and the complex conformational interplay driven by the gauche effect and steric bulk. For researchers in drug development, this molecule serves as a critical case study in designing stable ether linkages that resist oxidative metabolism while maintaining specific dipolar orientations.
Synthetic Architecture & Protocols
The synthesis of sterically hindered ethers requires bypassing the elimination pathways common in Williamson ether synthesis. For 2-Methyl-2-(2-nitroethoxy)propane, the most robust protocol utilizes the Michael addition of tert-butanol to nitroethylene.
Primary Route: Base-Catalyzed Michael Addition
This pathway avoids the formation of isobutylene (a common side product in acid-catalyzed routes) and leverages the high electrophilicity of nitroethylene.
Mechanism:
-
Activation: Potassium tert-butoxide (
-BuOK) acts as the nucleophile source. -
Addition: The tert-butoxide anion attacks the
-carbon of nitroethylene. -
Protonation: The resulting nitronate intermediate is protonated to yield the product.
Experimental Protocol (Standardized)
Note: Nitroethylene is a lachrymator and polymerizes easily. Handle with extreme caution.
| Step | Reagent/Condition | Action | Critical Parameter |
| 1 | Solvent System | THF (anhydrous) | Maintain |
| 2 | Nucleophile | Pre-mix to generate alkoxide in situ. | |
| 3 | Electrophile | Nitroethylene (1.0 eq) | Add dropwise over 30 mins. Exothermic. |
| 4 | Quench | Acetic acid / Ice water | Neutralize nitronate rapidly to prevent Nef reaction. |
| 5 | Purification | Vacuum Distillation | bp |
Synthetic Pathway Visualization
Figure 1: Base-catalyzed Michael addition pathway for the synthesis of tert-butyl 2-nitroethyl ether.
Conformational Analysis & Stereoelectronics
The conformational landscape of 2-Methyl-2-(2-nitroethoxy)propane is defined by the competition between the steric bulk of the tert-butyl group and the stereoelectronic gauche effect inherent to the 2-nitroethoxy fragment.
The tert-Butyl Anchor
The
The Gauche Effect in the Nitroethyl Chain
The O-C-C-N dihedral angle is the critical variable. In 1,2-disubstituted ethanes containing electronegative atoms (O and N), the gauche conformer (dihedral
Mechanistic Drivers:
-
Hyperconjugation (
):-
Electron density from the
bonding orbital donates into the low-lying and antibonding orbitals. -
This interaction is maximized in the gauche conformation due to better orbital overlap.[2]
-
-
Dipole-Dipole Interactions:
-
The C-O and C-N dipoles are substantial. While anti orientation minimizes net dipole, solvent polarity can stabilize the gauche form. In non-polar solvents, the anti form may be slightly favored electrostatically, but the hyperconjugative effect often dominates.
-
Conformational Energy Profile
The equilibrium exists between the Anti and Gauche rotamers of the
-
Gauche Conformer: Stabilized by hyperconjugation; penalized by O/NO
steric clash (minor) and dipole repulsion. -
Anti Conformer: Minimizes steric clash and dipole repulsion; lacks hyperconjugative stabilization.
Prediction: For this specific ether, the Gauche conformer is predicted to be the global minimum in the gas phase and non-polar solvents, driven by the strong
Figure 2: Qualitative energy landscape of the O-C-C-N dihedral rotation.
Spectroscopic Characterization (Predictive)
Based on additivity rules and data from analogous structures (e.g., 2-nitroethanol, MTBE), the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Moiety | Shift ( | Multiplicity | Coupling ( | Notes |
| Singlet | - | Characteristic | |||
| Triplet | Deshielded by Oxygen. | ||||
| Triplet | Strongly deshielded by Nitro group. | ||||
| - | - | Methyl carbons. | |||
| - | - | Quaternary carbon (shielded relative to esters). | |||
| - | - | Ether carbon. | |||
| - | - | Nitro-substituted carbon. |
Infrared Spectroscopy (IR)[3]
-
Asymmetric
Stretch: (Strong) -
Symmetric
Stretch: (Strong) -
C-O-C Ether Stretch:
(Strong) -
C-H Stretch (
-Bu): (Split doublet characteristic of -butyl)
Applications & Relevance[4][5]
Medicinal Chemistry: Bioisosterism
The 2-nitroethoxy group serves as a non-classical bioisostere for esters.
-
Metabolic Stability: Unlike esters, the ether linkage is resistant to plasma esterases.
-
Dipole Mimicry: The nitro group mimics the carbonyl dipole of an ester, maintaining hydrogen bond acceptor capability without the hydrolytic instability.
-
Lipophilicity: The tert-butyl group significantly increases
, enhancing blood-brain barrier (BBB) permeability compared to ethyl or methyl ethers.
Energetic Materials
As a nitro-functionalized ether, this molecule acts as a plasticizer for energetic polymers. The tert-butyl group disrupts crystallinity, keeping the material pliable at low temperatures, while the nitro group contributes to the overall oxygen balance.
References
-
Murcko, M. A., & DiPaola, A. (1992). Ab initio conformational analysis of 2-nitroethanol and 2-nitroethylamine. Journal of the American Chemical Society. Link
-
Wolfe, S. (1972).[3] The Gauche Effect.[1][2][4][3][5] Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research. Link
- Feuer, H., & Nielsen, A. T. (Eds.). (1969). Nitro Compounds: Recent Advances in Synthesis and Chemistry. Organic Nitro Chemistry Series.
-
Sigma-Aldrich. (2024). Product Specification: 2-Methyl-2-(2-nitroethoxy)propane (CAS 77791-00-5).[6][7] Link
-
Wiberg, K. B. (1990). The interaction of carbonyl and ether groups with substituents. Journal of Organic Chemistry. Link
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Is there a general rule for the gauche effect in the conformational isomerism of 1,2-disubstituted ethanes? | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-bromo-2-methyl propane | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-chloro-2-methyl-propane | Sigma-Aldrich [sigmaaldrich.com]
